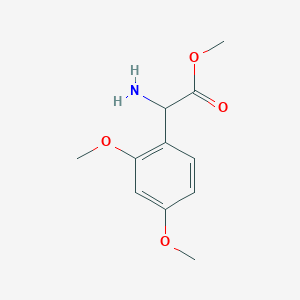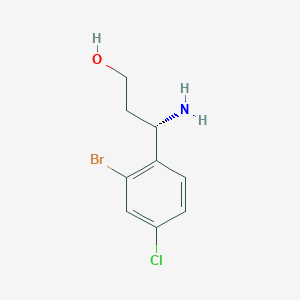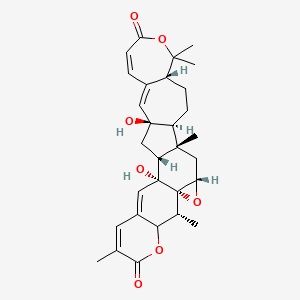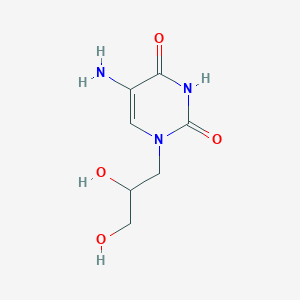
5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a dihydroxypropyl group, and a tetrahydropyrimidine-dione core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of a suitable pyrimidine derivative with an amino group donor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
科学的研究の応用
5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide
- 5-Amino-2,4,6-triiodoisophthalamide
Uniqueness
Compared to similar compounds, 5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique structural features and versatile reactivity
特性
分子式 |
C7H11N3O4 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC名 |
5-amino-1-(2,3-dihydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O4/c8-5-2-10(1-4(12)3-11)7(14)9-6(5)13/h2,4,11-12H,1,3,8H2,(H,9,13,14) |
InChIキー |
MGQHAUXKTUNFCH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1CC(CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


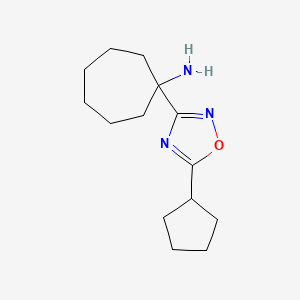
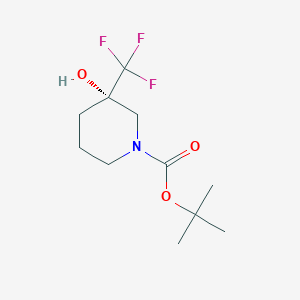


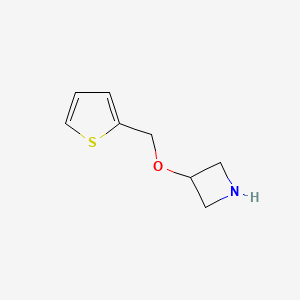
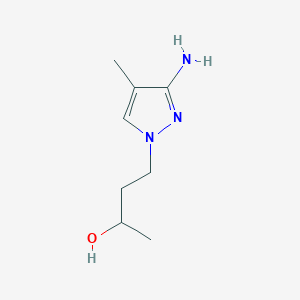
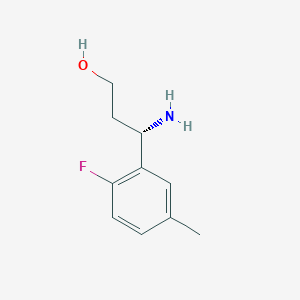
![2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde](/img/structure/B13063095.png)
